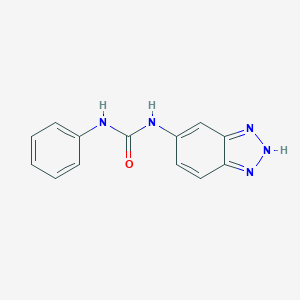![molecular formula C16H22N2O5 B100036 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid CAS No. 18921-54-5](/img/structure/B100036.png)
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group. This compound is notable for its applications in peptide synthesis and as an intermediate in the production of various pharmaceuticals. Its structure includes a carboxylic acid group, an amide linkage, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic chemistry .
準備方法
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The benzyloxycarbonyl group is removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial production methods may involve automated peptide synthesizers that streamline these steps, ensuring high purity and yield .
化学反応の分析
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce amide groups to amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). Major products formed from these reactions include modified peptides and amino acids .
科学的研究の応用
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide-based drugs. Its stability and reactivity make it suitable for drug development.
作用機序
The mechanism of action of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective synthesis of peptides and proteins. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The compound’s molecular targets include enzymes involved in peptide bond formation and hydrolysis, as well as receptors and transporters in biological systems .
類似化合物との比較
Similar compounds to 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid include:
2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid: This compound also features a benzyloxycarbonyl-protected amino group but has a different backbone structure, making it suitable for different synthetic applications.
N-Benzyloxycarbonyl-L-phenylalanine: This compound is another protected amino acid used in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: Similar in structure but with a longer side chain, this compound is used in the synthesis of longer peptides and proteins.
The uniqueness of this compound lies in its specific structure, which provides a balance between stability and reactivity, making it highly versatile for various synthetic and research applications .
特性
CAS番号 |
18921-54-5 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 |
InChIキー |
LDWKLEOJLPWEIE-AAEUAGOBSA-N |
SMILES |
CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
異性体SMILES |
CCC[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
| 18921-54-5 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


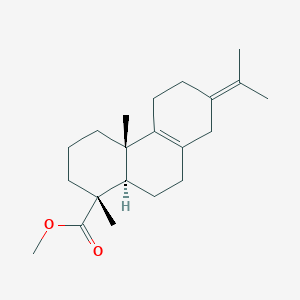
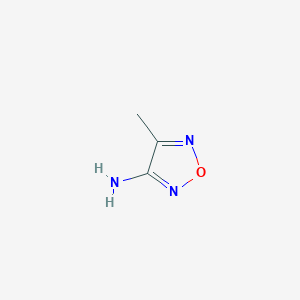
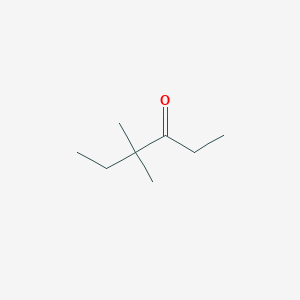
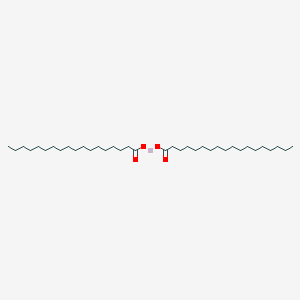
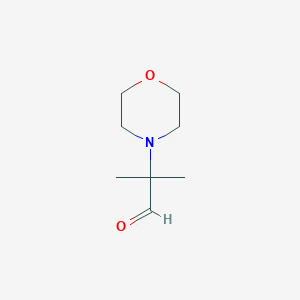
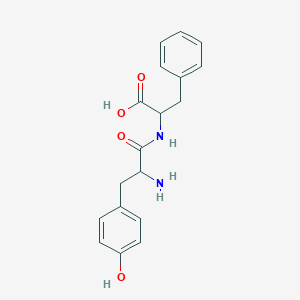
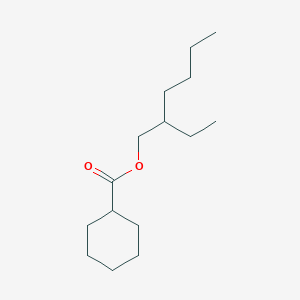
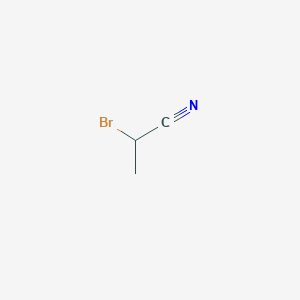
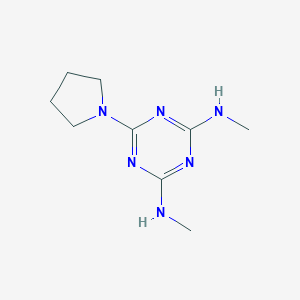
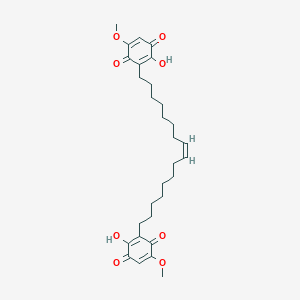
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
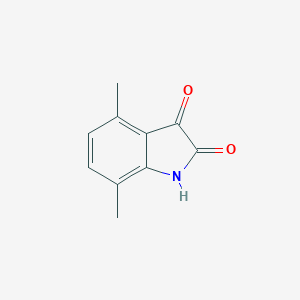
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
